

2,4,6-Triethoxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,6-Triethoxybenzaldehyde

Cat. No.: B1596083

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An In-Depth Technical Guide to 2,4,6-Triethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triethoxybenzaldehyde is a polysubstituted aromatic aldehyde characterized by a benzene ring functionalized with three ethoxy groups at the 2, 4, and 6 positions and a formyl group at the 1 position. This compound belongs to the broader class of alkoxybenzaldehydes, which are of significant interest in organic synthesis and medicinal chemistry. While its close analog, 2,4,6-trimethoxybenzaldehyde, is well-documented, **2,4,6-triethoxybenzaldehyde** represents a more specialized intermediate. Its distinct lipophilicity, conferred by the ethyl groups in place of methyl groups, may offer unique solubility and pharmacokinetic properties in drug design and development. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to the scientific research community.

Core Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of **2,4,6-Triethoxybenzaldehyde** is essential for its effective use in a research and development setting.

Property	Value	Source
CAS Number	59652-88-9	[1]
Molecular Formula	C ₁₃ H ₁₈ O ₄	[1]
Molecular Weight	238.28 g/mol	[1]
Appearance	Colorless solid	[1]
Solubility	Soluble in organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]	

Synthesis of 2,4,6-Triethoxybenzaldehyde

The synthesis of **2,4,6-Triethoxybenzaldehyde** can be achieved through the alkylation of the corresponding trihydroxybenzaldehyde. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of **2,4,6-Triethoxybenzaldehyde** from 2,4,6-trihydroxybenzaldehyde and bromoethane.

Materials:

- 2,4,6-Trihydroxybenzaldehyde
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Bromoethane (EtBr)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

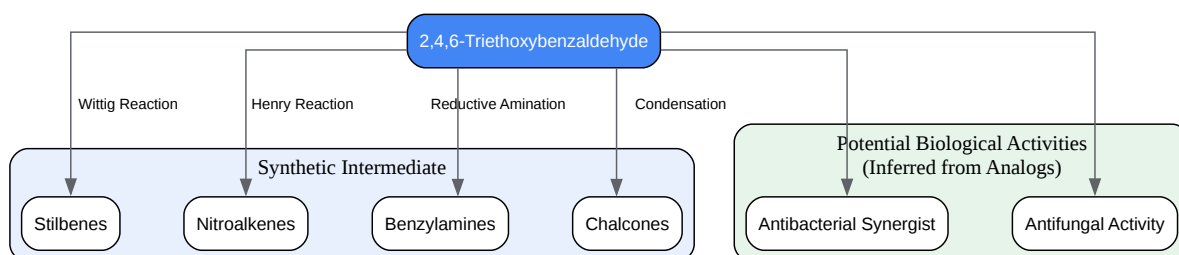
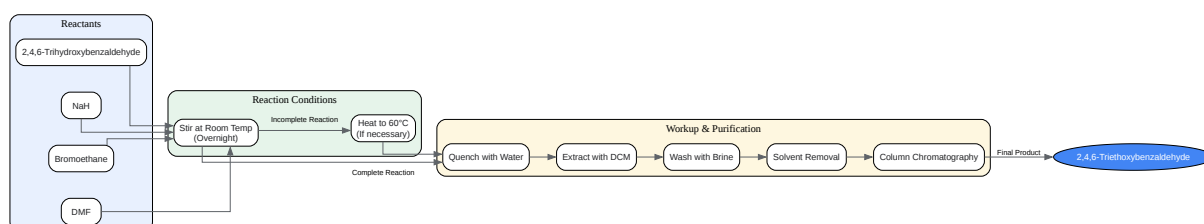
- Saturated brine solution
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

- Dissolve 2,4,6-trihydroxybenzaldehyde (1.88 g, 9.9 mmol) in DMF in a suitable reaction flask.
- Carefully add sodium hydride (0.960 g, 24 mmol, 60% dispersion in mineral oil) to the solution.
- Add bromoethane (16.240 g, 11.05 mL, 149 mmol) to the reaction mixture.
- Stir the mixture overnight at room temperature.
- Monitor the reaction progress. If the trialkylated product is not observed, add another portion of sodium hydride (0.301 g, 12.5 mmol, 60% dispersion in mineral oil) and bromoethane (2.05 g, 1.397 mL, 18.8 mmol).
- Heat the mixture and stir overnight at 60°C.
- Quench the reaction by adding water (50 mL).
- Extract the crude product with dichloromethane (DCM).
- Wash the organic phase twice with saturated brine solution.
- Remove the solvent under reduced pressure.
- Purify the residual crude product by column chromatography on silica gel using a 3:2 mixture of Hexane/EtOAc as the eluent to afford the pure product as a colorless solid.^[1]

Causality Behind Experimental Choices:

- Sodium Hydride (NaH): A strong base is required to deprotonate the hydroxyl groups of 2,4,6-trihydroxybenzaldehyde, forming the corresponding alkoxides. These alkoxides are potent nucleophiles necessary for the subsequent Williamson ether synthesis.
- Bromoethane (EtBr): This serves as the electrophile, providing the ethyl groups for the etherification. An excess is used to drive the reaction to completion.
- N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation (Na⁺) without solvating the nucleophilic alkoxide, thus enhancing its reactivity.
- Heating to 60°C: In cases of incomplete reaction at room temperature, heating provides the necessary activation energy to overcome the reaction barrier and ensure complete tri-etherification.



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References

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